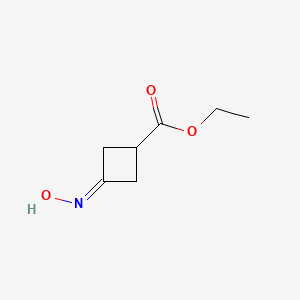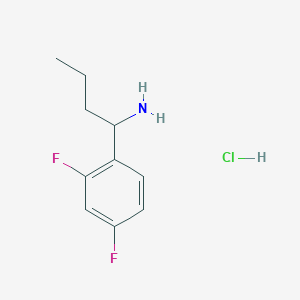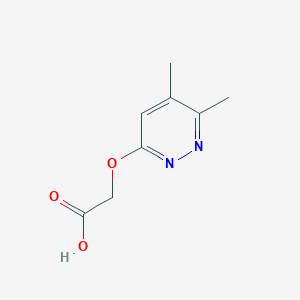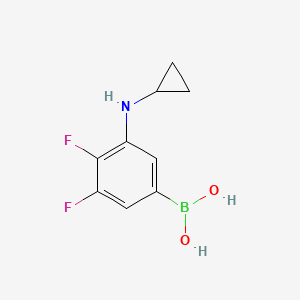
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are typically utilized in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .
Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The specific molecular structure of “this compound” was not found in the retrieved papers.Chemical Reactions Analysis
Boronic acids are known for their propensity to coordinate with diols, enabling their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The specific physical and chemical properties of “this compound” were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Boronic Acid in Drug Discovery
Boronic acids have seen a steady increase in their incorporation into medicinal chemistry endeavors, contributing to the discovery of new drugs. Their desirable properties, such as potentially enhancing the potency of drugs or improving pharmacokinetics, have led to the approval of several boronic acid drugs by regulatory agencies. This highlights the importance of boronic acids in the development of therapeutic agents and encourages further exploration in drug discovery (Plescia & Moitessier, 2020).
Boronic Acid Sensors
The reversible and covalent binding capabilities of boronic acids with Lewis bases and polyols have facilitated the development of chemical sensors for detecting carbohydrates, catecholamines, ions, hydrogen peroxide, and more. The presence of double recognition sites in boronic acid sensors enhances their binding affinity and selectivity, showcasing the potential of boronic acids in the creation of highly sensitive and selective chemical sensors (Bian et al., 2019).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives, combining a boronic acid moiety with an electrochemically active part, have been used to construct electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate on the principle of selective binding and signal transduction, illustrating the versatility of boronic acids in non-enzymatic sensor applications, particularly for monitoring glucose levels and detecting various biomolecules (Wang et al., 2014).
Boronic Acids in Antifungal Agents
Boron-containing compounds, including boronic acids, have shown significant bioactivity, notably as antifungals and insecticides. The mechanism of action for these antifungal properties, while still under investigation, suggests that boronic acids disrupt essential biochemical pathways in fungi, presenting a promising avenue for developing new antifungal agents (Arvanitis et al., 2020).
Plant Nutrition and Boron Deficiency
Boron is crucial for plant growth, and boron nutritional disorders in plants have been linked to alterations in plant hormone production and signaling. Understanding the role of hormones in plant responses to boron availability can aid in breeding crops with improved boron use efficiency and resilience to boron toxicity, demonstrating the importance of boronic acid studies in agricultural sciences (Chen et al., 2022).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .
Mode of Action
The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .
Action Environment
The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .
Biochemische Analyse
Biochemical Properties
(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as diols and Lewis bases, through its boronic acid group, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, its interaction with enzymes and proteins can lead to changes in gene expression patterns, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for the temporary modulation of enzyme activity. Additionally, this compound can bind to other biomolecules, such as diols and Lewis bases, through its boronic acid moiety, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group of this compound can participate in metabolic reactions, leading to the formation of boronic esters and other derivatives . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The presence of targeting signals and post-translational modifications can influence the subcellular distribution of this compound, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPLUXUYZTZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







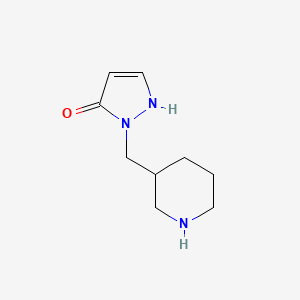

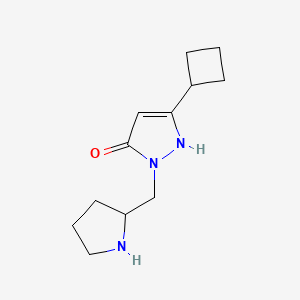
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

